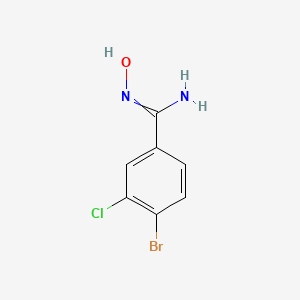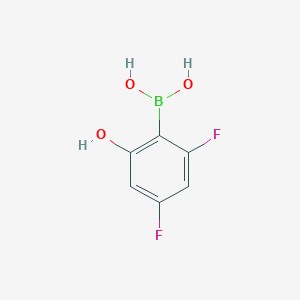
(2,4-Difluoro-6-hydroxyphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Difluoro-6-hydroxyphenyl)boronic acid is an organoboron compound with the molecular formula C6H6BFO3 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions and a hydroxyl group at the 6 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Difluoro-6-hydroxyphenyl)boronic acid typically involves the borylation of a suitably substituted phenyl precursor. One common method is the palladium-catalyzed borylation of 2,4-difluoro-6-iodophenol using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: (2,4-Difluoro-6-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a prominent reaction where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones under specific conditions.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Quinones: Formed via oxidation of the hydroxyl group.
Substituted Phenyl Derivatives: Formed via nucleophilic substitution.
Aplicaciones Científicas De Investigación
(2,4-Difluoro-6-hydroxyphenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Medicine: Investigated for its role in the synthesis of biologically active compounds and pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mecanismo De Acción
The mechanism of action of (2,4-Difluoro-6-hydroxyphenyl)boronic acid primarily involves its ability to form stable complexes with various metal catalysts, facilitating cross-coupling reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The hydroxyl and fluorine substituents influence the reactivity and selectivity of the compound in these reactions .
Comparación Con Compuestos Similares
2-Fluoro-6-hydroxyphenylboronic acid: Similar structure but with one less fluorine atom.
4-Hydroxyphenylboronic acid: Lacks fluorine substituents, making it less reactive in certain reactions.
2,3-Difluoro-4-(heptyloxy)phenylboronic acid: Contains additional alkoxy substituents, altering its reactivity and applications.
Uniqueness: (2,4-Difluoro-6-hydroxyphenyl)boronic acid is unique due to the presence of both fluorine and hydroxyl substituents, which enhance its reactivity and versatility in various chemical reactions. The fluorine atoms increase the compound’s stability and influence its electronic properties, making it a valuable reagent in organic synthesis .
Propiedades
Fórmula molecular |
C6H5BF2O3 |
|---|---|
Peso molecular |
173.91 g/mol |
Nombre IUPAC |
(2,4-difluoro-6-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C6H5BF2O3/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,10-12H |
Clave InChI |
ARSCWDXRBXUEEG-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1F)F)O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


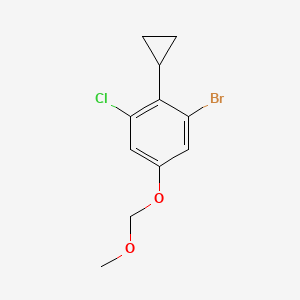
![4-((6,7-Dihydro-3H-benzofuro[5,6-d]imidazol-2-yl)oxy)-3-methylpicolinic acid](/img/structure/B13702121.png)
![6-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B13702125.png)

![3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole](/img/structure/B13702136.png)
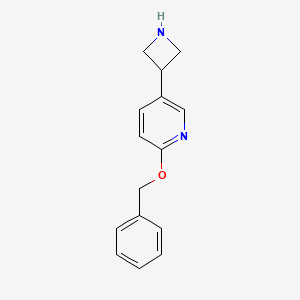
![2-Oxo-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid](/img/structure/B13702142.png)

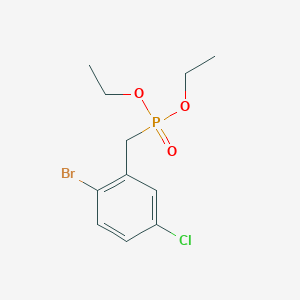

![Benzo[b]thiophene, 3-bromo-6-(1,1-dimethylethyl)-](/img/structure/B13702176.png)

